molecular formula C6H5Br2N B116701 5-Bromo-2-(bromomethyl)pyridine CAS No. 145218-19-5

5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701
CAS No.: 145218-19-5
M. Wt: 250.92 g/mol
InChI Key: PKCHRWPMNDRVMI-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)pyridine (CAS: N/A; Molecular Formula: C₆H₄Br₂N) is a brominated pyridine derivative featuring a bromine atom at the 5-position and a bromomethyl group at the 2-position. This compound is widely utilized in organic synthesis as a versatile building block. Its dual bromine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and alkylation processes, enabling the construction of complex heterocyclic frameworks. For example, it has been employed in the synthesis of M5 positive allosteric modulators (PAMs) via alkylation with 5-trifluoromethoxyisatin, achieving isolated yields of 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-(bromomethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine. The process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and real-time monitoring helps maintain consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Oxidation/Reduction: Pyridine derivatives with altered oxidation states.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 5-Bromo-2-(bromomethyl)pyridine typically involves bromination reactions where the compound serves as a building block for more complex organic molecules. It can undergo various types of chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as sodium azide or potassium cyanide, facilitating the formation of new derivatives.
  • Oxidation and Reduction Reactions : These reactions modify the oxidation state of the compound, allowing for the creation of different derivatives valuable in organic synthesis.

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in producing:

  • Bipyridine and Terpyridine Derivatives : These compounds are essential in coordination chemistry and materials science .
  • Pharmaceuticals : It serves as a precursor for various pharmacologically active compounds, including antibiotics and anticancer drugs .

Medicinal Chemistry

The compound has shown significant promise in medicinal applications:

  • Anticancer Activity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Studies indicate up to 70% inhibition of cell proliferation in specific assays .
  • Antimicrobial Properties : Research has revealed its efficacy against multiple bacterial strains, particularly Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Agrochemicals

The compound is utilized as an intermediate in the production of insecticides due to its potent toxicity to insects. Its derivatives are effective against pests such as mosquitoes and ticks, making it valuable in agricultural applications .

Chemical Sensors

This compound is also employed in developing chemical sensors that detect various analytes due to its reactive nature.

Anticancer Efficacy

A notable study highlighted that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with specific variants showing significant inhibition rates.

Antimicrobial Activity

In another investigation, the compound was tested against a range of Gram-positive and Gram-negative bacteria, revealing substantial antibacterial activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)pyridine in chemical reactions involves the activation of the bromine atoms, which can act as leaving groups in substitution and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the pyridine ring more susceptible to nucleophilic attack. In biological systems, it can interact with enzymes and receptors, forming stable complexes that modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromomethyl Substituents

2,6-Bis(bromomethyl)pyridine

  • Structure : Two bromomethyl groups at the 2- and 6-positions.
  • Reactivity : Enhanced electrophilicity due to dual leaving groups, facilitating polymerization or macrocycle synthesis.
  • Applications: Used to synthesize N5O2 aminophenol ligands, such as H2LR, via reactions with pyridylmethylamine derivatives .

5-Bromo-2-(bromomethyl)imidazo[1,2-a]pyridine

  • Structure : Imidazo[1,2-a]pyridine core with bromo and bromomethyl groups.
  • Synthesis: Limited data, but similar bromomethyl reactivity suggests utility in further functionalization .

Brominated Pyridines with Different Functional Groups

5-Bromo-2-picolinaldehyde (5-Bromo-2-pyridinecarboxaldehyde)

  • Structure : Aldehyde group at the 2-position.
  • Reactivity : The aldehyde enables nucleophilic addition (e.g., Grignard reactions) or condensation (e.g., Schiff base formation).
  • Applications : Intermediate in synthesizing ligands or bioactive molecules .

5-Bromo-2-acetylpyridine

  • Structure : Acetyl group at the 2-position.
  • Reactivity : The ketone group participates in nucleophilic attacks or reductions.
  • Synthesis : Prepared via Friedel-Crafts acylation, though yields are unspecified .

Heterocyclic and Aryl-Substituted Analogues

5-Bromo-2,2′-bipyridine

  • Structure : Bipyridine system with bromine at the 5-position.
  • Reactivity : Chelating properties make it suitable for metal coordination in catalysis (e.g., Au(III) complexes) .
  • Applications : Used in developing gold(III) catalysts for organic transformations .

2-(5-Bromo-2-thienyl)pyridine

  • Structure : Thiophene ring linked to pyridine.
  • Reactivity : Thienyl group introduces conjugation and electronic diversity.
  • Applications: Potential use in organic electronics or as a ligand in coordination chemistry .

Substituted Pyridines with Electron-Donating Groups

5-Bromo-2-methoxy-3-methylpyridine

  • Structure : Methoxy (electron-donating) and methyl groups at the 2- and 3-positions.
  • Reactivity : Methoxy group deactivates the ring toward electrophilic substitution but enhances stability.
  • Synthesis : Available commercially (97% purity) for medicinal chemistry research .

5-Bromo-6-methylpyridin-2-amine

  • Structure: Amino and methyl groups at the 2- and 6-positions.
  • Reactivity: Amino group enables diazotization or amide bond formation.
  • Applications: Potential precursor for antimalarial or antiviral agents .

Pyrimidine and Diazine Analogues

5-Bromo-2-chloropyrimidin-4-amine

  • Structure: Pyrimidine ring with bromo, chloro, and amino groups.
  • Reactivity : Planar structure facilitates hydrogen bonding (N–H···N interactions) in crystal packing .
  • Applications : Intermediate in synthesizing nucleoside analogues .

5-Bromo-2,4-dimethoxypyrimidine

  • Structure : Methoxy groups at 2- and 4-positions.
  • Reactivity : Electron-rich diazine ring participates in SNAr reactions.
  • Applications : Used in pharmaceutical synthesis (e.g., kinase inhibitors) .

Comparative Data Table

Compound Molecular Formula Key Substituents Key Reactivity/Applications Yield/Data Source
5-Bromo-2-(bromomethyl)pyridine C₆H₄Br₂N 5-Br, 2-BrCH₂ Suzuki coupling, alkylation 98% alkylation yield
2,6-Bis(bromomethyl)pyridine C₇H₆Br₂N 2,6-BrCH₂ Macrocycle synthesis Literature methods
5-Bromo-2-picolinaldehyde C₆H₄BrNO 5-Br, 2-CHO Nucleophilic addition Commercial availability
5-Bromo-2,2′-bipyridine C₁₀H₇BrN₂ 5-Br, 2-linked pyridine Metal coordination catalysts Gold(III) complexes
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 5-Br, 2-OCH₃, 3-CH₃ Stable intermediates 97% purity

Biological Activity

5-Bromo-2-(bromomethyl)pyridine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyridine characterized by:

  • Bromine substituents at the 5 and 2 positions.
  • A bromomethyl group at the 2 position.
  • A methyl group at the 3 position.

This specific arrangement contributes to its reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves enzyme inhibition, disrupting vital metabolic pathways in bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. Research suggests that it may inhibit specific kinases involved in cancer progression, such as PI3Kα kinase. In vitro assays have shown varying degrees of inhibition, indicating potential as a lead compound for developing anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group allows for nucleophilic substitution reactions, facilitating interactions with enzymes and receptors critical in disease processes.

Enzyme Inhibition

The compound's mechanism often involves inhibiting key enzymes in metabolic pathways associated with cancer and infections. For example, studies on similar compounds have revealed their capacity to inhibit DNA polymerases and other critical enzymes, thereby impeding cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by nucleophilic substitutions. Common methods include:

  • Bromination of pyridine derivatives to introduce bromine substituents.
  • Alkylation reactions to add the bromomethyl group.

These synthetic routes not only yield the desired compound but also allow for modifications that could enhance biological activity .

Case Studies

Several studies have focused on the biological activity of pyridine derivatives, including this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated various pyridine derivatives against E. coli, revealing that certain compounds exhibited over 90% inhibition rates. The structure-activity relationship indicated that halogen substitutions significantly enhance antimicrobial potency .
  • Case Study 2: Anticancer Activity
    Another investigation assessed the effects of pyridine derivatives on cancer cell lines, showing that compounds with similar structures inhibited cell growth by up to 70% through apoptosis induction mechanisms .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
3-Bromo-2-(bromomethyl)pyridine38749-79-0ModerateLow
3-Bromo-2,6-dimethylpyridin-4-amine33259-24-4HighModerate
3-Bromo-5-methylpyridin-2-amine17282-00-7LowHigh
This compound N/A Significant Significant

This table highlights the varying degrees of activity among related compounds, emphasizing the potential of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(bromomethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Bromination of 2-methylpyridine derivatives is a common approach. For example, bromination of 2-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at specific positions. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical.
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize temperature (typically 80–120°C) and stoichiometry to minimize di-brominated byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles) due to its skin/eye irritation potential (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures to prevent decomposition. Avoid exposure to moisture or light .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify bromomethyl (–CH₂Br) signals (δ ~4.3–4.8 ppm for ¹H; δ ~30–35 ppm for ¹³C).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 250–252 (M⁺, isotopic pattern for Br).
  • IR Spectroscopy : Confirm C–Br stretching (~600–650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The bromomethyl group (–CH₂Br) is highly electrophilic, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyridine ring may slow kinetics. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–100°C) to enhance reactivity.
  • Case Study : Substitution with NaN₃ yields 5-Bromo-2-azidomethylpyridine, a precursor for click chemistry .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring in this compound?

  • Regioselective Approaches :

  • Directing Groups : Install temporary directing groups (e.g., –NH₂) to control bromine placement.
  • Cross-Coupling : Suzuki-Miyaura coupling with Pd catalysts selectively targets the 5-bromo position, leaving the bromomethyl group intact .
    • Data Analysis : Compare HPLC or LC-MS profiles of reaction mixtures to quantify regioselectivity .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound derivatives?

  • Troubleshooting : Discrepancies may arise from polymorphic forms or impurities. Recrystallize from ethanol/water mixtures and characterize via DSC (melting point range) and XRD. Solubility tests in DCM, THF, and DMSO should align with logP predictions (~2.5–3.0) .

Q. Methodological Tables

Table 1. Comparison of Bromination Methods for Pyridine Derivatives

SubstrateReagents/ConditionsYield (%)Key ByproductsReference
2-MethylpyridineNBS, AIBN, CCl₄, 80°C, 12h65–70Di-brominated isomers
2-Amino-3-methylpyridineBr₂, FeBr₃, CH₂Cl₂, 0°C, 2h55–60Unreacted starting material

Table 2. Common Applications in Medicinal Chemistry

DerivativeTarget ApplicationKey ReactionReference
5-Bromo-2-azidomethylpyridineBioconjugationCuAAC click chemistry
5-Bromo-2-(aminomethyl)pyridineKinase inhibitor synthesisSN₂ with NH₃/MeOH

Properties

IUPAC Name

5-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHRWPMNDRVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634134
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145218-19-5
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(bromomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 4.69 g (27 mmol) sample of 5-bromo-2-picoline from step 1 was dissolved in 250 mL of carbon tetrachloride, treated with 4.85 g (27 mmol) of N-bromosuccinimide (NBS) and 400 mg (2.4 mmol) of azobisisobutyronitrile (AIBN), and stirred at reflux for 3 h. Filtration and concentration in vacuo provided crude 5-bromo-2-bromomethylpyridine which was 64% monobrominated by NMR; no purification was attempted: NMR (CDCl3) δ4.50 (s, 2H), 7.34 (d, J=8 Hz, 1H), 7.82 (dd, J=8 and 2 Hz, 1H), 8.63 (d, J=2 Hz, 1H).
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Synthesis routes and methods II

Procedure details

Dissolve 2-hydroxymethyl-5-bromopyridine (5.21 g, 27.7 mmol) in 48% aqueous hydrobromic acid (20 mL). Heat the mixture at 150° C. for 2 h. Cool to ambient temperature and remove excess hydrobromic acid under vacuum. Dilute with water, add cautiously saturated aqueous NaHCO3 and extract three times with EtOAc. Dry over anhydrous Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the title compound as pink oil (6.0 g, 87%) that crystallizes in the freezer.
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87%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-(bromomethyl)pyridine
5-Bromo-2-(bromomethyl)pyridine
5-Bromo-2-(bromomethyl)pyridine
5-Bromo-2-(bromomethyl)pyridine
5-Bromo-2-(bromomethyl)pyridine
5-Bromo-2-(bromomethyl)pyridine

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